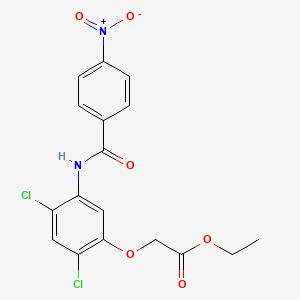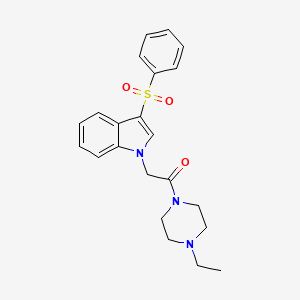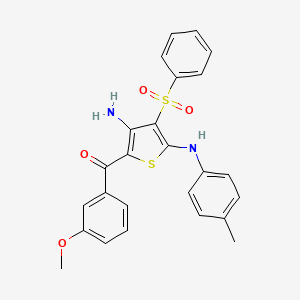![molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9](/img/structure/B2955723.png)
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes a pyridine ring, a benzene ring, and a chromene moiety. The presence of these rings contributes to its unique chemical properties and potential biological activities.
Mécanisme D'action
Target of Action
Derivatives of benzopyran moiety, a structural component of this compound, have been known to interact with a variety of cellular targets, leading to a wide range of biological activities .
Mode of Action
The eliminated molecule of malononitrile attacks the nitrile carbon of another molecule of aminochromene .
Biochemical Pathways
The compound is involved in a three-component catalytic reaction between malononitrile, an aldehyde, and dimedone . This reaction leads to the formation of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives .
Result of Action
Some 2-amino-tetrahydro-4h-chromene-3-carbonitrile derivatives have shown potential in the treatments of rheumatoids, psoriasis, and cancer-related disorders .
Analyse Biochimique
Biochemical Properties
Similar compounds have shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde, malononitrile, and pyridine derivatives under basic conditions. This reaction can be carried out in various solvents such as ethanol, tetrahydrofuran, or water, often with the aid of catalysts like piperidine or triethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other materials due to its stable chromophore.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(pyridin-2-yl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(quinolin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a more potent inhibitor compared to its analogs .
Propriétés
IUPAC Name |
2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVOWROWLBHVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2955646.png)

![5-Fluoro-4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2955649.png)
![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)
![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2955651.png)



![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)


![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)
